

An In-depth Technical Guide to the Amino-ethyl-SS-PEG3-NHBoc Linker

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Compound of Interest		
Compound Name:	Amino-ethyl-SS-PEG3-NHBoc	
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For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is paramount in the design of sophisticated bioconjugates such as antibodydrug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive technical overview of the **Amino-ethyl-SS-PEG3-NHBoc** linker, a versatile heterobifunctional molecule designed for advanced bioconjugation applications.

Core Attributes and Chemical Structure

The **Amino-ethyl-SS-PEG3-NHBoc** linker is a chemically versatile tool that incorporates several key functional motifs within a single molecular entity. Its structure is meticulously designed to facilitate the stable linkage and subsequent controlled release of payloads from biomolecules. The constituent parts of the linker are:

- Amino-ethyl Group: A primary amine that serves as a reactive handle for conjugation to various functional groups, such as activated esters on a payload molecule.
- Disulfide (SS) Bond: A cleavable linkage that is stable in the extracellular environment but is susceptible to reduction in the intracellular milieu, where reducing agents like glutathione are abundant.[1][2] This feature enables the targeted release of a conjugated payload within the target cell.
- Polyethylene Glycol (PEG3) Spacer: A three-unit polyethylene glycol chain that enhances the hydrophilicity and solubility of the linker and the resulting bioconjugate.[3] The PEG spacer



also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.[3]

Boc-Protected Amine (NHBoc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a free amine, allowing for subsequent conjugation steps.

The IUPAC name for this linker is tert-butyl (1-amino-7,10,13-trioxa-3,4-dithiapentadecan-15-yl)carbamate.

Quantitative Data

A summary of the key quantitative data for the **Amino-ethyl-SS-PEG3-NHBoc** linker is provided in the table below for easy reference and comparison.

Property	Value	Source(s)
Chemical Formula	C15H32N2O5S2	[4]
Molecular Weight	384.55 g/mol	[4][5]
CAS Number	2144777-87-5	[4][6]
Purity	Typically ≥95%	[7]
Appearance	Pale-yellow to Yellow-brown Liquid	-
Solubility	Soluble in DMSO, DMF, DCM	[3]
Storage Conditions	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	[6]

Experimental Protocols

The following are detailed methodologies for the key chemical transformations involving the **Amino-ethyl-SS-PEG3-NHBoc** linker. These protocols are based on established chemical principles and can be adapted for specific applications.



Boc Deprotection of the Amine Group

Objective: To remove the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

- Amino-ethyl-SS-PEG3-NHBoc linker
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic Acid (TFA)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Dissolve the Amino-ethyl-SS-PEG3-NHBoc linker in anhydrous DCM (e.g., 10 mL per gram of linker).
- To the stirred solution, add an excess of TFA (typically 20-50% v/v).
- Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.
- Dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize any remaining acid.



• Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected linker.

Cleavage of the Disulfide Bond

Objective: To cleave the disulfide bond to release a conjugated payload, typically for analytical purposes or to mimic intracellular release.

Materials:

- Disulfide-containing bioconjugate
- Phosphate-Buffered Saline (PBS), pH 7.4
- Dithiothreitol (DTT) or Glutathione (GSH)
- Incubator at 37°C
- Microcentrifuge tubes

Procedure using DTT:

- Prepare a stock solution of DTT (e.g., 1 M in water).
- In a microcentrifuge tube, dissolve the bioconjugate in PBS.
- Add the DTT stock solution to a final concentration of 10-100 mM.
- Incubate the reaction mixture at 37°C for 1-4 hours. The optimal incubation time may need to be determined empirically.
- The cleavage can be monitored by techniques such as HPLC or SDS-PAGE.

Procedure using GSH (to mimic intracellular conditions):

- Freshly prepare a stock solution of GSH (e.g., 100 mM in PBS, pH adjusted to 7.4).
- In a microcentrifuge tube, dissolve the bioconjugate in PBS.



- Add the GSH stock solution to a final concentration of 1-10 mM.
- Incubate the reaction mixture at 37°C.
- Analyze aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) to determine the cleavage kinetics.

General Protocol for Antibody-Drug Conjugate (ADC) Synthesis

Objective: To synthesize an ADC by conjugating a cytotoxic drug to an antibody using the **Amino-ethyl-SS-PEG3-NHBoc** linker. This is a multi-step process.

Part A: Drug-Linker Intermediate Synthesis

- Activate the Drug: If the drug contains a carboxylic acid, activate it using standard coupling
 agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide
 (NHS) to form an NHS ester.
- Deprotect the Linker: Remove the Boc group from the **Amino-ethyl-SS-PEG3-NHBoc** linker as described in Protocol 1 to expose one of the primary amines.
- Conjugate Drug to Linker: React the activated drug (e.g., NHS ester) with the deprotected linker in an appropriate solvent (e.g., DMF or DMSO) with a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA). This will form an amide bond between the drug and the linker.
- Purification: Purify the drug-linker intermediate using reverse-phase HPLC.

Part B: Antibody Conjugation

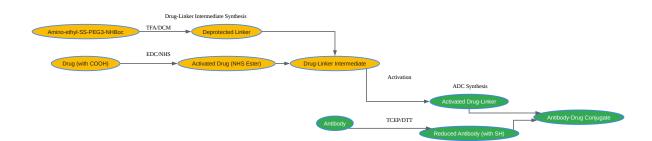
Antibody Reduction (if necessary): If conjugating to native cysteine residues in the antibody,
the interchain disulfide bonds need to be partially reduced. This is typically done using a mild
reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT. The stoichiometry of the
reducing agent is critical to control the number of available thiol groups.[8]



- Activate the Drug-Linker Intermediate: The remaining primary amine on the drug-linker intermediate is then activated. For example, it can be reacted with an NHS-ester-containing crosslinker to introduce a maleimide group.
- Conjugation to Antibody: The maleimide-activated drug-linker intermediate is then reacted with the reduced antibody. The maleimide group will specifically react with the free thiol groups on the antibody to form a stable thioether bond.[8]
- Purification of the ADC: The final ADC is purified to remove any unreacted drug-linker intermediate and other reagents. This is typically achieved using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key processes and logical relationships involving the **Amino-ethyl-SS-PEG3-NHBoc** linker.





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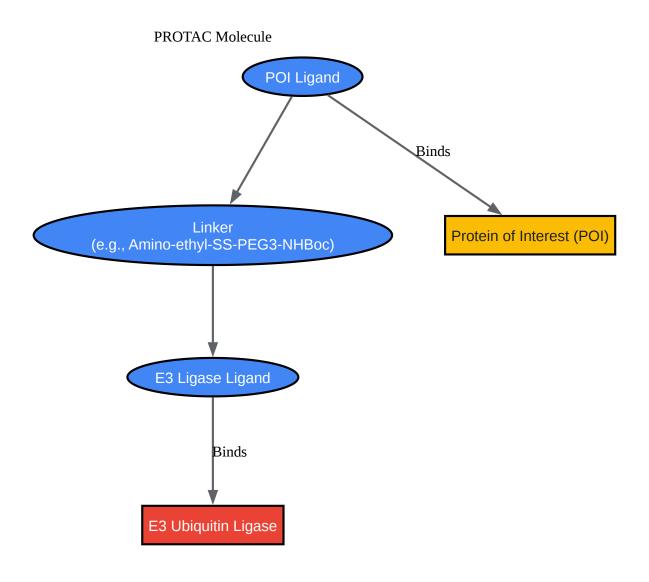
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Caption: Logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC).



ADC with Intact Linker Internalization Intracellular (Cleavage) ADC Glutathione (GSH) Reduction Cleaved Linker Released Drug





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